2-nitrophenyl 2-chlorobenzoate
Overview
Description
2-nitrophenyl 2-chlorobenzoate is an organic compound with the molecular formula C13H8ClNO4 and a molar mass of 277.66 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-nitrophenyl group, and the hydrogen atom of the phenyl ring is replaced by a chlorine atom. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrophenyl 2-chlorobenzoate typically involves the esterification of 2-nitrophenol with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for about 30 minutes, followed by the addition of water to separate the organic and aqueous phases .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reaction vessels and more efficient separation techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-nitrophenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenol and 2-chlorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted products depending on the nucleophile used.
Reduction: 2-amino-phenyl 2-chlorobenzoate.
Hydrolysis: 2-nitrophenol and 2-chlorobenzoic acid.
Scientific Research Applications
2-nitrophenyl 2-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitrophenyl 2-chlorobenzoate involves its interaction with nucleophiles and electrophiles. The nitro group acts as an electron-withdrawing group, making the compound more susceptible to nucleophilic attack. The ester bond can be cleaved under specific conditions, leading to the formation of various products depending on the reaction environment .
Comparison with Similar Compounds
Similar Compounds
2-nitrophenyl benzoate: Similar structure but lacks the chlorine atom.
2-chlorophenyl 2-nitrobenzoate: Similar structure but with the positions of the nitro and chlorine groups reversed.
2-nitrophenyl 4-chlorobenzoate: Similar structure but with the chlorine atom at the para position.
Uniqueness
2-nitrophenyl 2-chlorobenzoate is unique due to the presence of both nitro and chlorine groups, which influence its reactivity and applications. The combination of these functional groups allows for a wide range of chemical reactions and makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2-nitrophenyl) 2-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-6-2-1-5-9(10)13(16)19-12-8-4-3-7-11(12)15(17)18/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUACWKLKOSWHIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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